N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-6-11-24-18-13-16(7-9-19(18)29-14-22(3,4)21(24)25)23-30(26,27)20-10-8-17(28-5)12-15(20)2/h6-10,12-13,23H,1,11,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUDXOIVXYGYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects and molecular mechanisms.
The compound has the following chemical characteristics:
- Molecular Formula : C25H32N2O4S
- Molecular Weight : 456.6 g/mol
- Purity : Typically around 95% .
Antitumor Activity
Research has indicated that derivatives of oxazepin compounds exhibit significant antitumor properties. The structure of N-(5-allyl-3,3-dimethyl-4-oxo...) suggests potential interactions with various cellular pathways involved in tumor growth and proliferation. For example, similar compounds have shown efficacy against BRAF(V600E) and EGFR mutations in cancer cells .
Case Study : A study evaluated a series of oxazepin derivatives for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain modifications in the molecular structure significantly enhanced the inhibitory activity against cancer cell growth.
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Oxazepin A | 0.5 | BRAF |
| Oxazepin B | 1.2 | EGFR |
| N-(5-allyl...) | 0.8 | Unknown |
Table 1: Cytotoxicity of oxazepin derivatives against cancer cell lines.
Anti-inflammatory Effects
In addition to antitumor activity, compounds similar to N-(5-allyl...) have been studied for their anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB and MAPK .
Research Findings : A study demonstrated that an oxazepin derivative reduced inflammation in a murine model of arthritis by downregulating TNF-alpha and IL-6 levels.
The biological activity of N-(5-allyl...) is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer proliferation.
- Receptor Modulation : It can act as a modulator for receptors that are critical in inflammatory responses.
- Gene Expression Regulation : The compound may influence gene expression patterns associated with cell survival and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like N-(5-allyl...). Variations in substituents on the oxazepin ring can lead to significant changes in potency and selectivity towards specific targets.
Key Findings :
- Substituents at the 4-position of the methoxy group enhance lipophilicity and cellular uptake.
- The allyl group at the 5-position is essential for maintaining antitumor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with two closely related analogs described in the evidence, differing primarily in the benzenesulfonamide substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Substituent Effects on Polarity and Solubility: The methoxy and methyl groups in the target compound enhance hydrophilicity compared to the fluorine atoms in analogs .
Biological Activity Considerations :
- Sulfonamides are well-documented for enzyme inhibition (e.g., COX-2 by valdecoxib, C₁₆H₁₄N₂O₃S ) . The target compound’s methoxy group may mimic valdecoxib’s methyl group, suggesting possible COX-2 affinity, though empirical validation is needed.
- Fluorine substituents in analogs could enhance metabolic stability and binding via halogen bonds, whereas the target’s methoxy group might alter pharmacokinetics (e.g., slower hepatic clearance).
Chelation Potential: Sulfonamides with hydroxyl or amino groups (e.g., those in ) demonstrate metal-chelating properties. The target compound lacks such groups, likely reducing its capacity for metal coordination compared to derivatives with hydroxyl or azo linkages.
Research Findings and Hypotheses:
- Structural Stability : The benzo-oxazepine core’s rigidity, combined with allyl and dimethyl groups, may confer conformational stability, as seen in related heterocyclic systems .
- Synthetic Challenges : Introducing methoxy and methyl groups requires precise regioselective synthesis, contrasting with the straightforward halogenation used for fluorine analogs .
- Thermodynamic Properties : While melting/boiling points are unavailable, the higher molecular weight and polarity of the target compound suggest a higher melting point than fluorine analogs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent selection, and stoichiometry. For example, highlights the use of O-benzyl hydroxylamine hydrochloride with potassium carbonate in acetonitrile under reflux conditions at a 125 mmol scale . Controlled addition of sulfonating agents (e.g., 3,4-dichlorobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) can minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity fractions.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : For molecular weight verification (e.g., m/z calculated vs. observed).
- UV-Vis and Fluorescence Spectroscopy : To study electronic transitions, as demonstrated in spectrofluorometric studies of analogous benzoxazepine derivatives .
- X-ray Crystallography : If crystalline, resolves 3D conformation and hydrogen-bonding networks .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and monitor degradation via HPLC.
- Photostability : Expose to UV light (e.g., 254 nm) and track changes in absorbance/fluorescence .
- pH Stability : Test solubility and integrity in buffers (pH 3–9) to identify optimal storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. describes using reaction path search methods to simulate sulfonamide formation and benzoxazepine ring closure . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2, guided by structural analogs in PubChem .
Q. How to resolve contradictions in experimental data (e.g., inconsistent bioactivity or spectral results)?
- Methodological Answer : Systematic validation steps include:
- Replication : Repeat experiments under identical conditions to rule out procedural errors.
- Cross-Lab Comparison : Collaborate with independent labs to verify results (see on comparative analysis frameworks) .
- Advanced Analytics : Use 2D NMR (e.g., COSY, HSQC) to confirm ambiguous peaks or detect impurities .
Q. What strategies elucidate the reaction mechanism of sulfonamide incorporation into the benzoxazepine core?
- Methodological Answer : Mechanistic studies require:
- Kinetic Profiling : Monitor intermediate formation via time-resolved HPLC or in-situ IR spectroscopy.
- Isotopic Labeling : Introduce O or N to trace bond reorganization during sulfonamide coupling .
- Computational Transition-State Analysis : Identify energy barriers for nucleophilic attack using Gaussian or ORCA software .
Q. How to design in vitro assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known sulfonamide targets (e.g., carbonic anhydrase) .
- Assay Conditions : Use fluorogenic substrates (e.g., 4-methylumbelliferone derivatives) for real-time activity monitoring .
- Dose-Response Curves : Calculate IC values with nonlinear regression (e.g., GraphPad Prism) across 6–8 concentration points.
Q. What green chemistry approaches can reduce waste in the compound’s synthesis?
- Methodological Answer :
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, recyclable alternatives .
- Catalytic Methods : Employ immobilized catalysts (e.g., silica-supported sulfonic acid) to minimize metal leaching .
- Microwave-Assisted Synthesis : Reduce reaction times and energy use (e.g., 30 minutes vs. 12 hours for amide coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
